molecular formula C11H11ClN2S B1598055 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine CAS No. 40106-58-9

4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B1598055
CAS No.: 40106-58-9
M. Wt: 238.74 g/mol
InChI Key: AUYMUMFPLSANID-UHFFFAOYSA-N
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Description

WAY-388796 is a chemical compound known for its role as a phosphodiesterase type 5 inhibitor. It has a molecular formula of C11H11ClN2S and a molecular weight of 238.74. This compound is primarily used in scientific research due to its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-388796 typically involves multiple steps, starting from commercially available starting materials. The process includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, cyclization, and chlorination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of WAY-388796 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound meets the required quality standards for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions: WAY-388796 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

WAY-388796 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications in treating conditions such as erectile dysfunction and pulmonary hypertension.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

WAY-388796 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate. By inhibiting this enzyme, WAY-388796 increases the levels of cyclic guanosine monophosphate, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is particularly relevant in the treatment of conditions such as erectile dysfunction and pulmonary hypertension .

Comparison with Similar Compounds

  • Sildenafil
  • Tadalafil
  • Vardenafil

WAY-388796 stands out due to its specific molecular interactions and potential for use in various research and therapeutic contexts.

Properties

IUPAC Name

3-chloro-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-10-9-7-4-2-1-3-5-8(7)15-11(9)14-6-13-10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYMUMFPLSANID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383378
Record name 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-58-9
Record name 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 2
4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 3
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4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 5
4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 6
4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

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